N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide
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Overview
Description
The compound “N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide” belongs to a class of compounds known as oxadiazoles . Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological applications .
Molecular Structure Analysis
The structure of oxadiazole derivatives often involves intermolecular interactions such as C–H…N and π–π interactions between the oxadiazole and phenyl rings . These interactions can be quantified by Hirshfeld surface analysis .Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Research has delved into the molecular structure and spectroscopic data of related compounds, employing Density Functional Theory (DFT) and other computational methods to optimize geometry, analyze vibrational spectra, and assess molecular parameters such as bond lengths and angles. Studies have utilized natural bond orbital analysis (NBO) to calculate intramolecular charge transfer, alongside exploring molecular electrostatic potential (MEP), HOMO - LUMO gaps, Fukui functions, and other molecular descriptors to predict biological effects through molecular docking results (A. Viji et al., 2020).
Synthesis and Antimicrobial Evaluation
A new series of compounds related to the specified chemical structure have been synthesized and screened for in vitro antibacterial and antifungal activities against a variety of microorganisms. These studies have characterized compounds through IR, mass spectrometry, 1H NMR, and 13C NMR spectra, identifying some with significant antimicrobial potency (K. Kapadiya et al., 2020).
Lipoxygenase Inhibition
Another area of application involves the synthesis of heterocyclic compounds aiming at biological activities, such as lipoxygenase inhibition. The structure elucidation of these compounds was conducted through spectral data, and their activity against the lipoxygenase enzyme was evaluated, showing moderately good activities (Aziz‐ur‐Rehman et al., 2016).
Anticancer and Antimicrobial Agents
Further research has focused on the synthesis and molecular docking studies of new compounds with potential anticancer and antimicrobial properties. These studies have aimed at understanding the interactions of these compounds with biological targets and evaluating their efficacy against cancer cells and pathogenic strains (Kanubhai D. Katariya et al., 2021).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a specific oxadiazole derivative would depend on its exact structure and biological activity. Some oxadiazole derivatives have been found to have therapeutic potential, but like all drugs, they could have side effects or toxicities that would need to be evaluated through preclinical and clinical testing .
Future Directions
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11(25-15-6-4-3-5-14(15)24-2)18(23)20-17-16(21-26-22-17)12-7-9-13(19)10-8-12/h3-11H,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXIKCXLQMCWOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NON=C1C2=CC=C(C=C2)Cl)OC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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